molecular formula C22H17FN6O3 B2993430 1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide CAS No. 899736-90-4

1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide

Cat. No.: B2993430
CAS No.: 899736-90-4
M. Wt: 432.415
InChI Key: FCLWBCSDNSRKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) . They have been assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives involves the use of a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-d]pyrimidine derivatives presents two possible tautomeric forms: the 1H- and 2H-isomers . They can present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Chemical Reactions Analysis

The formation of 1H-pyrazolo[3,4-b]pyridines involves 5-aminopyrazole acting as the 1,3-NCC-dinucleophile and a dicarbonyl compound acting as the 1,3-CCC-biselectrophile . 5-Aminopyrazole has two different reactive points that can act as a nucleophile: the amino group (-NH2) and the sp2 carbon at its β position .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has been conducted on novel pyrazolopyrimidine derivatives for their anticancer and anti-5-lipoxygenase agents. These compounds are synthesized through a series of chemical reactions starting from specific aminopyrazoles. For instance, the synthesis process involves the condensation of carboxamide with aromatic aldehydes, leading to the formation of pyrazolopyrimidines. These compounds are then evaluated for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as for their 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) analysis provides insights into how different chemical modifications affect their biological activities (Rahmouni et al., 2016).

Potential as SARS-CoV Protease Inhibitors

Another research avenue explores thienopyrimidine derivatives as potent SARS-CoV 3C-like protease inhibitors. These compounds are synthesized through a series of reactions, starting from specific thienopyrimidines, which are then subjected to further chemical modifications to enhance their potency against the SARS-CoV virus. The study demonstrates the compounds' effectiveness against the virus, highlighting their potential in treating SARS-CoV infections (Abd El-All et al., 2016).

Applications in Cancer Research

Further investigations have identified compounds within this chemical class with promising in vitro cytotoxic activities against various cancer cell lines. These studies involve the synthesis of novel pyrazolo[1,5-a]pyrimidines and their related Schiff bases, followed by evaluation against cancer cell lines like colon HCT116, lung A549, breast MCF-7, and liver HepG2. The results indicate significant cytotoxic activities, suggesting these compounds' potential as cancer therapeutics (Hassan et al., 2015).

Antimicrobial and Antiproliferative Activities

Studies have also been focused on synthesizing novel heterocycles with antimicrobial and in vitro anticancer activities. These compounds, through various synthetic routes, have shown effectiveness against microbial pathogens and cancer cell lines, further underscoring the versatility and potential of this chemical class in developing new therapeutic agents (Fahim et al., 2021).

Mechanism of Action

The 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed to act as EGFRIs . They have been evaluated for their kinase inhibitory activities against wild EGFR (EGFR WT) . One of the compounds showed noticeable activity against mutant EGFR (EGFR T790M) .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN6O3/c23-15-6-8-16(9-7-15)27-12-14(10-19(27)30)21(31)26-28-13-24-20-18(22(28)32)11-25-29(20)17-4-2-1-3-5-17/h1-9,11,13-14H,10,12H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLWBCSDNSRKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.